molecular formula C21H22N4O5S2 B2876023 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 1005294-49-4

4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2876023
CAS No.: 1005294-49-4
M. Wt: 474.55
InChI Key: LJFRCGOWZODDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a chemical compound of interest in scientific research. It is built around a benzamide core, which is substituted at the 4-position with a dimethylsulfamoyl group. This core is linked via an amide bond to a phenyl ring, which is in turn connected to a pyridazine heterocycle bearing an ethanesulfonyl group at the 6-position . The integration of these specific moieties—the sulfonamide and the pyridazine ring—is known to influence the compound's overall electronic properties and may enhance its metabolic stability compared to simpler aromatic systems, making it a valuable building block for researchers . Compounds with similar structural frameworks, particularly those featuring benzamide and pyridazine components, are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors . This suggests that this compound may serve as a key intermediate or a starting point in the synthesis and development of novel bioactive molecules for various research applications . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-4-31(27,28)20-13-12-19(23-24-20)16-6-5-7-17(14-16)22-21(26)15-8-10-18(11-9-15)32(29,30)25(2)3/h5-14H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFRCGOWZODDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylamino and sulfonyl groups. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Dimethylamino Group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

PKI-587 (1-[4-[4-(Dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea)

  • Structural Differences: PKI-587 replaces the benzamide with a urea linker and incorporates a morpholino-triazine group.
  • Functional Impact: The urea group may enhance binding affinity to kinase ATP pockets, while the triazine moiety increases molecular weight (MW: ~650 g/mol vs.
  • Activity : PKI-587 targets PI3K/mTOR pathways, whereas the ethanesulfonyl-pyridazine in the target compound may favor selectivity for other kinases .

GSK-2126458 (2,4-Difluoro-N-{2-[4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-2-yl]phenyl}benzamide)

  • Structural Differences : GSK-2126458 uses a pyrido-pyrimidine core instead of pyridazine and includes fluorinated benzamide.
  • Functional Impact : Fluorine atoms improve lipophilicity and membrane permeability but may reduce aqueous solubility compared to the ethanesulfonyl group in the target compound .

Imidazopyridazine and Pyridazine Derivatives

4-(6-(3-(Methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide (Compound 57)

  • Structural Differences : This analog replaces the ethanesulfonyl group with a methylsulfonyl-phenyl substituent and includes a trimethylsilyl (TMS) group.

4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

  • Structural Differences: Features a butylamino-imidazopyridazine core and a pyrrolidinylethyl side chain.
  • Functional Impact: The alkylamino group may enhance intracellular retention but could introduce off-target interactions. The target compound’s dimethylsulfamoyl group likely improves solubility (logP ~2.5 vs. ~3.0 for this analog) .

Ethyl Benzoate Derivatives (I-6230, I-6232)**

  • Structural Differences: These compounds (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) use ethyl ester linkages instead of benzamide.

Chromen- and Thienopyridine-Based Analogs

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Differences : Incorporates a chromen ring and fluorophenyl groups, absent in the target compound.
  • Functional Impact : The chromen system increases planarity and π-π stacking but may reduce solubility (MP: 175–178°C vs. target compound’s estimated MP: ~150–160°C) .

2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

  • Structural Differences: Replaces pyridazine with a thieno-pyridine ring.

Comparative Data Table

Compound Name Core Scaffold Key Substituents MW (g/mol) Solubility (LogP) Notable Activity
Target Compound Benzamide + Pyridazine Dimethylsulfamoyl, Ethanesulfonyl ~500 ~2.5 Kinase inhibition
PKI-587 Urea + Triazine Morpholino, Piperidine ~650 ~3.2 PI3K/mTOR inhibition
GSK-2126458 Benzamide + Pyrido-pyrimidine Difluoro, Morpholino ~490 ~2.8 PI3K inhibition
Compound 57 Imidazopyridazine Methylsulfonyl, TMS ~480 ~3.0 Enzyme modulation
I-6230 Ethyl Benzoate Pyridazin-3-yl, Phenethylamino ~350 ~3.5 Receptor antagonism
Chromen Derivative Chromen + Pyrazolo-pyrimidine Fluorophenyl, Isopropyl ~589 ~4.0 Anticancer activity

Key Research Findings

Solubility and Bioavailability : The target compound’s dimethylsulfamoyl and ethanesulfonyl groups confer moderate solubility (logP ~2.5), outperforming lipophilic analogs like I-6230 (logP ~3.5) but trailing urea-based PKI-587 in kinase selectivity .

Metabolic Stability : The benzamide scaffold resists hydrolysis better than ethyl ester derivatives (e.g., I-6230), while the ethanesulfonyl group enhances oxidative stability compared to methylsulfonyl analogs .

Kinase Selectivity : Unlike PKI-587’s dual PI3K/mTOR inhibition, the target compound’s pyridazine core may favor narrower kinase targets, reducing off-target effects .

Biological Activity

4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, also known by its CAS number 1005294-49-4, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzamide core with a dimethylsulfamoyl group and a pyridazine derivative, which contributes to its biological properties. The molecular formula is C21H22N4O5S2C_{21}H_{22}N_{4}O_{5}S_{2}, with a molecular weight of 474.55 g/mol. The presence of the sulfonyl group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Protein Binding : It can bind to proteins, altering their function and potentially leading to therapeutic effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or bind to the minor groove, inhibiting DNA-dependent enzymes and affecting cell proliferation.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor activity. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells in vitro. For instance, one study reported that certain benzimidazole derivatives demonstrated high potential against various cancer cell lines through mechanisms involving DNA binding and enzyme inhibition .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Pyridazine derivatives are known for their broad-spectrum activity against bacteria and fungi. Some studies have highlighted that modifications in the sulfonamide group can enhance antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

StudyFindings
Study 1 Evaluated the antitumor activity of similar benzamide derivatives; compounds showed IC50 values in the low micromolar range against multiple cancer cell lines .
Study 2 Investigated antimicrobial properties; derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Study 3 Analyzed enzyme inhibition; demonstrated that the compound effectively inhibited target enzymes involved in cancer metabolism .

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of Benzamide Core : Reaction between benzoyl chloride and an appropriate amine.
  • Introduction of Dimethylsulfamoyl Group : Reaction with dimethylamine under controlled conditions.
  • Pyridazine Derivative Formation : Incorporation of the pyridazine moiety through specific coupling reactions.

Industrial production may utilize automated systems for higher yields and purity through methods such as continuous flow synthesis and advanced purification techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.